2-(4-Chlorophenoxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
描述
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-11-18(22-14(2)21-13)26-17-7-9-23(10-8-17)19(24)12-25-16-5-3-15(20)4-6-16/h3-6,11,17H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUTZXDVLKSKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-Chlorophenoxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic derivative that combines a chlorophenoxy group with a piperidine moiety, linked to a pyrimidine structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 348.84 g/mol
- CAS Number : Not explicitly listed but can be derived from the molecular structure.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study evaluating various piperidine derivatives showed that they possess activity against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(4-Chlorophenoxy)-1-(4-piperidinyl)ethanone | E. coli | 15 |
| 2-(4-Chlorophenoxy)-1-(4-piperidinyl)ethanone | S. aureus | 18 |
| 2-(4-Chlorophenoxy)-1-(4-piperidinyl)ethanone | P. aeruginosa | 12 |
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease enzymes. These enzymes are crucial in various biological processes, including neurotransmission and urea metabolism, respectively.
| Enzyme | Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 20 |
| Urease | 60% | 25 |
The inhibition of AChE indicates potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial .
3. Anticancer Activity
Preliminary studies have indicated that similar pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have been tested against HeLa and MDA-MB-231 cells, showing promising results.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MDA-MB-231 | 20 |
These results suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
Case Study 1: Piperidine Derivatives
A series of piperidine derivatives were synthesized and evaluated for their biological activities. The study found that the introduction of various substituents on the piperidine ring significantly affected their antibacterial and anticancer properties. The presence of the chlorophenoxy group was particularly noted for enhancing antibacterial activity .
Case Study 2: Pyrimidine Compounds
Research on pyrimidine-based compounds has revealed their potential in enzyme inhibition and anticancer therapy. Compounds structurally related to the target compound have demonstrated significant activity against multiple cancer cell lines, suggesting a broader application for similar derivatives .
相似化合物的比较
1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]-ethanone (Compound 21)
Structural Differences :
- The piperidine ring is substituted with a bis-arylaminomethyl group instead of a pyrimidinyloxy group.
- Retains the 4-chlorophenoxy motif but attached to a phenylamino spacer rather than directly to the ethanone backbone.
Functional Implications :
(E)-4-((4-((4-(4-(2-Cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)...
Structural Differences :
- Replaces the chlorophenoxy group with a thieno[3,2-d]pyrimidine fused ring system.
Functional Implications :
- The thienopyrimidine core may enhance selectivity for tyrosine kinases (e.g., EGFR) due to its planar, electron-rich structure .
- The cyanovinyl group could confer irreversible binding properties, unlike the reversible interactions expected from the target compound’s chlorophenoxy group .
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic Acid
Structural Differences :
- Features a pyrazolo[3,4-d]pyrimidinyloxy group and a methanesulfonylphenyl substituent.
- Includes a carboxylic acid moiety absent in the target compound.
Functional Implications :
1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanone
Structural Differences :
- Substitutes the dimethylpyrimidinyloxy group with a 4-ethylpiperazinyl-piperidine moiety.
- Replaces chlorophenoxy with a methoxybiphenyl group.
Functional Implications :
- The methoxybiphenyl motif may enhance binding to acetylcholinesterase (as evidenced by its co-crystallization with the enzyme), suggesting divergent therapeutic applications compared to the target compound .
常见问题
Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and protecting group strategies. Key steps may include:
- Step 1 : Functionalization of the piperidine ring with the pyrimidinyl-oxy group via nucleophilic aromatic substitution under controlled pH and temperature .
- Step 2 : Coupling the chlorophenoxy moiety to the ethanone backbone using a base-catalyzed etherification reaction .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Optimization of solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., K₂CO₃) is critical for yield improvement .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups and connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
- X-ray Crystallography : For unambiguous determination of stereochemistry, if single crystals are obtained .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases) using fluorogenic substrates or radioactive labeling .
- Cellular Viability Assays : MTT or resazurin-based assays to assess cytotoxicity in relevant cell lines .
- Binding Studies : Preliminary SPR (Surface Plasmon Resonance) to measure affinity for receptors/enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE) : Use factorial design to evaluate variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Real-Time Monitoring : Employ TLC or in situ IR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Work-Up Optimization : Use aqueous washes (e.g., NaHCO₃ for acid removal) and solvent partitioning to enhance purity .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify functional groups (e.g., replace chlorophenoxy with fluorophenoxy) and compare bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
- Biological Profiling : Test analogs in dose-response assays (IC₅₀ determination) and correlate with structural features (see Table 1) .
Table 1 : Example SAR Data from Structural Analogs
| Compound Modifications | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 2-(4-Fluorophenoxy) derivative | 12 nM | Kinase X |
| Piperidine ring substitution | 450 nM | Enzyme Y |
| Pyrimidine methyl removal | Inactive | - |
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays) and use positive controls .
- Compound Purity Verification : Re-analyze batches via HPLC to rule out degradation or impurities .
- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables like cell line heterogeneity .
Q. What advanced techniques are used to study protein-compound interactions?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Q. How can ADME (Absorption, Distribution, Metabolism, Excretion) properties be assessed preclinically?
- In Vitro Models :
- Caco-2 Assays : Predict intestinal permeability .
- Microsomal Stability Tests : Evaluate metabolic degradation using liver microsomes .
- In Vivo Studies : Pharmacokinetic profiling in rodent models to measure half-life (t½) and bioavailability .
Methodological Notes
- Data Analysis : Use non-linear regression (e.g., GraphPad Prism) for dose-response curves and hierarchical clustering to identify activity trends .
- Safety Protocols : Follow guidelines from chemical safety data sheets (e.g., proper PPE, fume hood use) to handle chlorinated intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
